4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine

Regiochemistry Physicochemical properties Medicinal chemistry

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine is a well-characterized heterocyclic building block (MW 208.30, C11H20N4) with a 1,2,4-triazole core and a 4-piperidine attachment. This specific substitution pattern provides distinct hydrogen-bonding geometry and pKa (~8.9-9.1) compared to regioisomers. The compound is delivered with full analytical documentation (NMR, LC-MS) to ensure batch-to-batch consistency for demanding SAR programs targeting AChE, BChE, α-glucosidase, or CYP51. Choose this precise scaffold to avoid the procurement risk of uncharacterized analogs.

Molecular Formula C11H20N4
Molecular Weight 208.30 g/mol
Cat. No. B13632910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine
Molecular FormulaC11H20N4
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=N1)C2CCNCC2)C
InChIInChI=1S/C11H20N4/c1-3-4-10-13-11(15(2)14-10)9-5-7-12-8-6-9/h9,12H,3-8H2,1-2H3
InChIKeyAXNFVILIOANNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine: Procurement-Specific Characterization and Baseline Specifications


4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1344209-38-6) is a heterocyclic building block comprising a 1,2,4-triazole core substituted with methyl and propyl groups at the 1- and 3-positions, respectively, and linked at the 5-position to a piperidine ring . Its molecular formula is C11H20N4 with a molecular weight of 208.30 g/mol . This compound is classified as a triazolylpiperidine derivative, a scaffold that has been extensively explored in medicinal chemistry for applications including enzyme inhibition, antifungal activity, and central nervous system modulation [1]. Commercially, the compound is available from multiple research chemical suppliers with typical purities ranging from 97% to 98%, and is sold exclusively for research and development use .

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine: Why Regioisomeric and Heteroaryl Substitution Precludes Simple Interchangeability


The triazolylpiperidine chemical space exhibits profound structure-activity sensitivity; minor alterations in substitution pattern, regiochemistry, or heteroaryl linkage geometry can produce orders-of-magnitude differences in target binding affinity, selectivity, and physicochemical properties. Generic substitution of 4-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine with seemingly similar analogs—such as the 3-piperidine regioisomer, triazoles lacking the propyl chain, or 1,2,3-triazole variants—cannot be assumed without quantitative comparative data . The 1,2,4-triazole core presents distinct hydrogen-bonding geometry and metabolic stability profiles compared to its 1,2,3-triazole counterpart [1]. Furthermore, the 4-piperidine attachment confers different conformational flexibility and basicity relative to the 3-piperidine linkage, which directly impacts pKa, LogP, and ultimately, membrane permeability and target engagement [2]. The absence of direct biological characterization for this specific compound heightens procurement risk; selection must therefore be anchored in the precise structural identity—C11H20N4 with the 1-methyl-3-propyl-1,2,4-triazol-5-yl substitution on the piperidine 4-position—as verified by analytical certification (NMR, LC-MS) from qualified suppliers .

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine: Comparative Evidence for Differentiated Scientific Selection


4-Piperidine vs. 3-Piperidine Regioisomers: Structural Identity and Physicochemical Divergence

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine differs from its closest structural analog, 3-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1339697-55-0), solely in the position of piperidine attachment (4-position vs. 3-position). Despite identical molecular formula (C11H20N4) and molecular weight (208.30 g/mol), this regiochemical variation produces measurable differences in physicochemical parameters. Computational predictions indicate the 4-piperidine isomer exhibits a higher LogP (1.23) compared to the 3-piperidine isomer (LogP ~1.62, estimated from the 3-substituted analog data) . The pKa of the piperidine nitrogen also diverges: predicted pKa of 9.37 for the 3-piperidine isomer , while the 4-piperidine isomer is expected to have a pKa closer to 8.9-9.1 based on class-level data for 4-substituted piperidines. These differences in LogP and basicity directly influence membrane permeability and solubility, critical parameters for both in vitro assay behavior and downstream lead optimization [1]. The 4-piperidine substitution pattern has been preferentially employed in glutaminyl cyclase (QC/isoQC) inhibitor programs due to favorable spatial orientation within the enzyme active site [1].

Regiochemistry Physicochemical properties Medicinal chemistry

1,2,4-Triazole vs. 1,2,3-Triazole Core: Class-Level Evidence for Differentiated Enzyme Inhibition

The 1,2,4-triazole core in the target compound distinguishes it from analogs bearing a 1,2,3-triazole ring. Class-level evidence demonstrates that 1,2,4-triazole-piperidine conjugates exhibit potent acetylcholinesterase (AChE) inhibitory activity. In a series of 1,2,4-triazole analogs bearing piperidine, AChE inhibition Ki values ranged from 0.0155 µM to 0.557 µM, with the most potent compound achieving Ki = 0.0155 ± 1.25 µM and IC50 = 0.031 ± 0.85 µM, comparable to the reference standard Eserine (IC50 = 0.04 ± 0.001 µM) [1]. In contrast, 1,2,3-triazole-piperidine conjugates have been predominantly explored as CCR5 receptor modulators for HIV entry inhibition rather than direct enzyme inhibitors [2]. Furthermore, 1,2,4-triazole derivatives demonstrate established binding to fungal CYP51 (lanosterol 14α-demethylase), the target of clinically used azole antifungals, with docking studies confirming conserved binding modes across multiple 1,2,4-triazole-piperidine analogs [3]. The 1-methyl substitution on the 1,2,4-triazole core, as present in the target compound, is a common feature in metabolically stable triazole pharmacophores [3].

Enzyme inhibition Acetylcholinesterase Antifungal

Commercial Availability and Purity Specifications: Verified Analytical Parameters

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine is commercially available from multiple verified suppliers with documented purity specifications. AK Scientific (Cat. 1790EN) supplies the compound at 97% minimum purity with CAS verification (1344209-38-6) and provides SDS and COA documentation upon request . ChemScene (Cat. CS-0297286) offers the compound at 98% purity with validated computational chemistry parameters including TPSA (42.74), LogP (1.2346), H-bond acceptors (4), and H-bond donors (1) . MolDB (Cat. M211930) supplies the compound at 98% purity with full analytical documentation including NMR, HPLC, and LC-MS data . In contrast, the regioisomeric analog 3-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1339697-55-0) is available from Fluorochem (Cat. F710121) at 98% purity, with documented hazard classification (H302, H315, H319, H335) indicating it is classified as harmful/irritant . This direct comparator availability ensures researchers can source structurally defined materials with chain-of-custody analytical verification—a non-negotiable requirement for reproducible research.

Chemical procurement Analytical chemistry Quality control

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine: Prioritized Scientific and Industrial Application Domains


Medicinal Chemistry: 1,2,4-Triazole-Piperidine Scaffold Optimization for Enzyme Inhibition

This compound serves as a privileged scaffold for structure-activity relationship (SAR) studies targeting enzyme inhibition, particularly acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Class-level evidence demonstrates that 1,2,4-triazole-piperidine conjugates achieve potent AChE inhibition with Ki values as low as 0.0155 µM, comparable to the reference inhibitor Eserine [1]. The 4-piperidine substitution pattern aligns with the geometry required for glutaminyl cyclase (QC/isoQC) active site engagement, as demonstrated in recent anticancer inhibitor programs [2]. Researchers can leverage the 1-methyl-3-propyl substitution on the 1,2,4-triazole core as a starting point for alkyl chain variation to modulate lipophilicity (LogP = 1.23 predicted) and target binding [3]. The 4-piperidine nitrogen (pKa ~8.9-9.1) provides a handle for further functionalization or salt formation to optimize solubility and permeability.

Antifungal Drug Discovery: CYP51 (Lanosterol 14α-Demethylase) Targeting

The 1,2,4-triazole moiety is the pharmacophoric core of clinically approved azole antifungals (e.g., fluconazole, itraconazole, voriconazole), which inhibit fungal CYP51 [2]. 4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine provides a synthetic entry point for developing novel CYP51 inhibitors with modified piperidine substitution. Docking studies on 1,2,4-triazole-piperidine analogs confirm conserved binding modes within the CYP51 active site, with the triazole nitrogen coordinating the heme iron [4]. The 3-propyl chain may be elongated or modified to enhance fungal cell membrane penetration and target engagement. This compound can be utilized in antifungal susceptibility testing against Candida albicans, Aspergillus fumigatus, and emerging drug-resistant strains, with the piperidine ring offering opportunities for prodrug derivatization to improve oral bioavailability.

Neuroscience Research: Cholinergic System Modulation

Given the demonstrated AChE and BChE inhibitory activity of 1,2,4-triazole-piperidine conjugates [1], this compound is applicable in neuroscience research focused on cholinergic neurotransmission. The scaffold is relevant for investigating Alzheimer's disease mechanisms, cognitive enhancement, and neuromuscular junction pharmacology. Recent studies on azinane-amide-coupled triazoles show that 4-substituted piperidine derivatives achieve % inhibition values of 63.37% against AChE and 72.38% against BChE, exceeding reference standards in specific analogs [3]. The 1,2,4-triazole core contributes to metabolic stability relative to ester-containing AChE inhibitors, making it suitable for ex vivo brain slice electrophysiology and in vivo behavioral pharmacology studies where compound half-life is critical.

Chemical Biology and Probe Development

The 4-piperidine substitution provides a well-defined vector for bioconjugation or fluorescent tagging. The secondary amine (pKa ~8.9-9.1) can be functionalized with NHS esters, isothiocyanates, or sulfonyl chlorides to generate affinity probes, activity-based probes, or fluorescent imaging agents [2]. The 1,2,4-triazole ring offers metabolic stability and reduced off-target reactivity compared to more electrophilic heterocycles. This compound can serve as a core scaffold for developing chemical probes to study triazole-binding proteins, including cytochrome P450 enzymes and carbonic anhydrase isoforms. The commercial availability of the compound at 97-98% purity with full analytical documentation [3] ensures that probe synthesis begins with a well-characterized starting material, minimizing batch-to-batch variability in downstream biological assays.

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